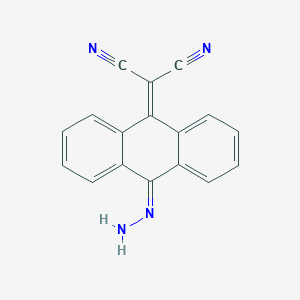
(4,5-Dimethylhexa-1,4-dien-1-yl)benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4,5-Dimethylhexa-1,4-dien-1-yl)benzene is an organic compound with the molecular formula C14H18 It is a derivative of benzene, featuring a hexa-1,4-dien-1-yl group substituted at the 1-position and two methyl groups at the 4 and 5 positions of the hexadiene chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (4,5-Dimethylhexa-1,4-dien-1-yl)benzene typically involves the reaction of benzene with a suitable diene precursor under specific conditions. One common method is the Friedel-Crafts alkylation, where benzene reacts with a diene such as 4,5-dimethylhexa-1,4-diene in the presence of a Lewis acid catalyst like aluminum chloride. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the catalyst.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of advanced catalysts and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the desired compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
(4,5-Dimethylhexa-1,4-dien-1-yl)benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Hydrogenation of the compound in the presence of a palladium catalyst can reduce the double bonds to form the corresponding saturated hydrocarbon.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium or chromium trioxide in acetic acid.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of the corresponding saturated hydrocarbon.
Substitution: Formation of halogenated derivatives or other substituted benzene compounds.
Aplicaciones Científicas De Investigación
(4,5-Dimethylhexa-1,4-dien-1-yl)benzene has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: Studied for its potential biological activity and interactions with various biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.
Mecanismo De Acción
The mechanism of action of (4,5-Dimethylhexa-1,4-dien-1-yl)benzene depends on the specific application and reaction it undergoes. In electrophilic aromatic substitution reactions, the benzene ring acts as a nucleophile, attacking electrophiles to form substituted products. The presence of the hexa-1,4-dien-1-yl group can influence the reactivity and selectivity of these reactions.
Comparación Con Compuestos Similares
Similar Compounds
(1,5-Dimethylhexa-1,4-dien-1-yl)benzene: Similar structure but with different substitution patterns.
(4,5-Dimethylhexa-1,4-dien-1-yl)cyclohexene: Contains a cyclohexene ring instead of a benzene ring.
(4,5-Dimethylhexa-1,4-dien-1-yl)toluene: Contains a toluene ring instead of a benzene ring.
Uniqueness
(4,5-Dimethylhexa-1,4-dien-1-yl)benzene is unique due to its specific substitution pattern and the presence of both a conjugated diene and an aromatic ring. This combination of structural features imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.
Propiedades
Número CAS |
135519-74-3 |
|---|---|
Fórmula molecular |
C14H18 |
Peso molecular |
186.29 g/mol |
Nombre IUPAC |
4,5-dimethylhexa-1,4-dienylbenzene |
InChI |
InChI=1S/C14H18/c1-12(2)13(3)8-7-11-14-9-5-4-6-10-14/h4-7,9-11H,8H2,1-3H3 |
Clave InChI |
UXJYCXSSWBDWIA-UHFFFAOYSA-N |
SMILES canónico |
CC(=C(C)CC=CC1=CC=CC=C1)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


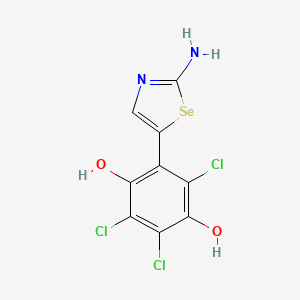
![(2R,3R,4S,5R)-2-[6-amino-2-(3-methoxyprop-1-ynyl)purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol](/img/structure/B14273911.png)
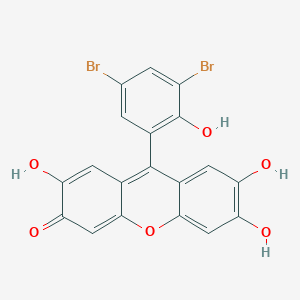
![3-[3-(Trimethylsilyl)propoxy]benzene-1,2-dicarbonitrile](/img/structure/B14273914.png)
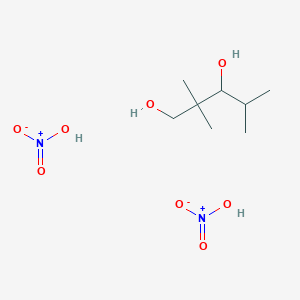
![Bicyclo[2.2.1]hept-2-ene, 5,5,6-trifluoro-6-(heptafluoropropoxy)-](/img/structure/B14273934.png)
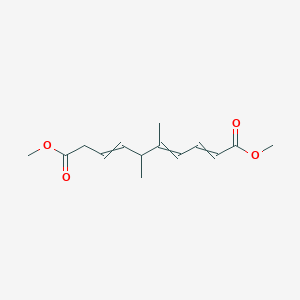
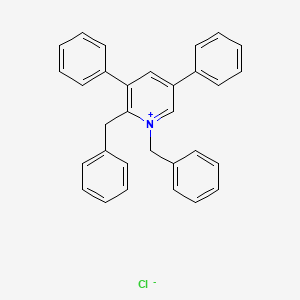
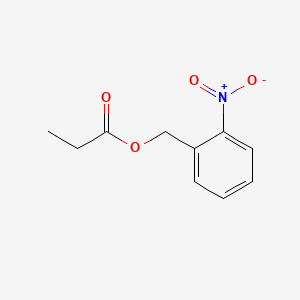
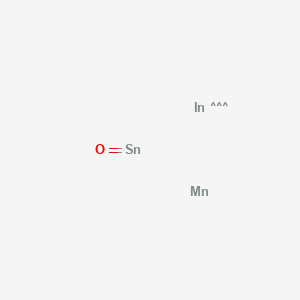
![N-Methyl-N-[(naphthalene-1-sulfonyl)oxy]benzamide](/img/structure/B14273963.png)
![2,4-Dioxa-1,3-diborabicyclo[1.1.0]butane](/img/structure/B14273966.png)
![[4-(Methanesulfonyl)buta-2,3-dien-2-yl]benzene](/img/structure/B14273975.png)
